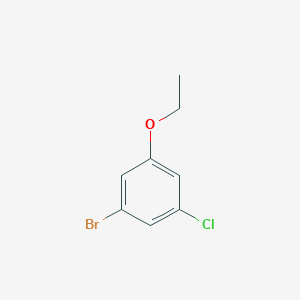

1-Bromo-3-chloro-5-ethoxybenzene

描述

Contextual Significance of Halogenated Aromatic Compounds in Chemical Research

Halogenated aromatic compounds are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms to an aromatic ring can significantly alter its electronic properties, reactivity, and biological activity. This modulation of properties allows for the fine-tuning of molecules for specific purposes, making halogenated aromatics indispensable in the development of new chemical entities. They often serve as key intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures.

Importance of Aryl Ether Moieties in Organic Synthesis and Applied Chemistry

The aryl ether linkage is a common structural motif found in numerous natural products and synthetic compounds with significant biological and material properties. In organic synthesis, the formation of the aryl ether bond is a crucial transformation, often achieved through methods like the Williamson ether synthesis. The presence of an ether group can enhance the solubility and metabolic stability of a molecule, properties that are highly desirable in medicinal chemistry. Furthermore, the ether oxygen can influence the electronic nature of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Research Landscape of 1-Bromo-3-chloro-5-ethoxybenzene within Polyhalogenated Benzene (B151609) Derivatives

Within the broader family of polyhalogenated benzene derivatives, this compound occupies a specific niche. While extensive research has been conducted on various polyhalogenated benzenes, the specific substitution pattern of this compound makes it a unique building block. Research on analogous compounds, such as 1-bromo-3-chloro-5-iodobenzene (B84608), has demonstrated the utility of such scaffolds in the synthesis of complex organic molecules, including those with applications in materials science as molecular glassformers. rsc.org The differential reactivity of the bromine and chlorine atoms in this compound offers potential for selective functionalization in cross-coupling reactions.

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into the properties and reactivity of this compound is warranted due to its potential as a versatile synthetic intermediate. The presence of three distinct functional groups—a bromo, a chloro, and an ethoxy group—on the benzene ring at specific positions (1, 3, and 5) provides multiple sites for chemical modification. This allows for a stepwise and controlled introduction of various substituents, leading to the synthesis of a wide array of complex target molecules. Understanding its synthesis, reactivity, and spectroscopic properties is crucial for unlocking its full potential in the design and creation of novel compounds for various applications.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-chloro-5-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEFXVNMBQJMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 5 Ethoxybenzene

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents significantly influence the rate and regioselectivity of these reactions.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as either ortho, para-directing or meta-directing.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strong activating group and an ortho, para-director. The oxygen atom's lone pairs can be donated to the ring through resonance, increasing the electron density at the ortho and para positions. youtube.com

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating yet ortho, para-directing. openstax.org Their electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org

In 1-bromo-3-chloro-5-ethoxybenzene, the substituents are in a meta relationship to each other. The available positions for substitution are C2, C4, and C6. The directing effects of the three substituents converge to determine the most likely sites of electrophilic attack.

The powerful activating and ortho, para-directing ethoxy group at C5 strongly directs incoming electrophiles to its ortho positions (C4 and C6).

The bromo group at C1 directs to its ortho (C2, C6) and para (C4) positions.

The chloro group at C3 directs to its ortho (C2, C4) and para (C6) positions.

All three substituents direct the electrophile to positions C2, C4, and C6. However, the ethoxy group is the most powerful activating group, and its influence is dominant. Therefore, substitution is overwhelmingly favored at the positions ortho to the ethoxy group, namely C4 and C6. Steric hindrance may lead to a preference for one of these positions over the other, depending on the size of the incoming electrophile.

| Substituent | Position | Classification | Directing Effect |

| Ethoxy (-OC₂H₅) | 5 | Activating | Ortho, Para (to C4, C6) |

| Bromo (-Br) | 1 | Deactivating | Ortho, Para (to C2, C4, C6) |

| Chloro (-Cl) | 3 | Deactivating | Ortho, Para (to C2, C4, C6) |

| Predicted Major Product Positions | C4 and C6 |

Inductive Effect (-I): This effect involves the polarization of a σ-bond due to the electronegativity difference between atoms. Both halogens (bromine and chlorine) and the oxygen of the ethoxy group are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that pulls electron density from the ring. openstax.orgncert.nic.in The deactivating nature of halogens is primarily due to this effect. libretexts.org

In this compound, the strong +R effect of the ethoxy group significantly outweighs the -I effects of the two halogen substituents. Consequently, the ring is considered "activated" and is more reactive towards electrophilic substitution than benzene itself. The electron-donating nature of the ethoxy group stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, lowering the activation energy. libretexts.org

The distribution of products in a chemical reaction can be governed by either kinetics or thermodynamics. pressbooks.pub

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that forms the fastest. This is known as the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. libretexts.org

In the electrophilic substitution of this compound, the primary products are expected at the C4 and C6 positions. The kinetic product distribution between these two sites can be influenced by steric factors. For example, substitution at C4 is ortho to both the chloro and ethoxy groups, while substitution at C6 is ortho to both the bromo and ethoxy groups. The relative sizes of the chloro and bromo atoms might create different steric environments, potentially favoring substitution at one site over the other. Often, substitution at the para position to an activating group is sterically less hindered and thus kinetically favored over the ortho position. nih.gov However, in this 1,3,5-trisubstituted ring, both C4 and C6 are ortho to the activating ethoxy group.

A thermodynamic analysis would compare the stability of the final products (e.g., 1-bromo-3-chloro-5-ethoxy-4-nitrobenzene vs. 1-bromo-3-chloro-5-ethoxy-6-nitrobenzene). The relative stability can be affected by intramolecular interactions, such as steric strain or hydrogen bonding, between the new substituent and the existing ones. Heating a kinetically controlled product mixture may allow it to equilibrate to the more stable thermodynamic product distribution. pressbooks.pub

Nucleophilic Substitution Reactions Involving Halogen Atoms

While electrophilic substitutions are characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on electron-poor rings that contain a suitable leaving group. masterorganicchemistry.com

The most common mechanism for SNAr is the addition-elimination pathway. wikipedia.org This process involves two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), typically positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex.

In this compound, the ring is not strongly activated for SNAr. The bromo and chloro groups are weakly electron-withdrawing, while the ethoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, forcing this compound to undergo SNAr would require extremely harsh conditions, such as high temperatures and pressures, and the yields would likely be low. chemguide.co.uk

When an aryl halide has more than one halogen, there can be competition to determine which one acts as the leaving group. In the case of this compound, a nucleophile could potentially displace either the bromide or the chloride ion.

The leaving group ability in SNAr reactions is complex. It depends on both the strength of the carbon-halogen bond and the ability of the halogen to stabilize the negative charge in the transition state leading to the Meisenheimer complex. The carbon-fluorine bond is the strongest, yet fluoride (B91410) is often the best leaving group in activated SNAr reactions. This phenomenon, known as the "element effect," is often attributed to the high electronegativity of fluorine, which strongly stabilizes the intermediate carbanion in the rate-determining addition step. researchgate.net

For chlorine and bromine, the C-Br bond is weaker than the C-Cl bond, which would suggest that bromide is a better leaving group. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. nih.govacs.org In many SNAr reactions, the order of leaving group mobility is F > Cl > Br > I. researchgate.net This suggests that for this compound, under the appropriate (though extreme) conditions, the chloride at C3 would likely be preferentially substituted over the bromide at C1. Computational studies on similar systems have explored the competition between halogen loss in SNAr reactions. researchgate.net

| Property | Carbon-Chlorine Bond | Carbon-Bromine Bond |

| Position on Ring | C3 | C1 |

| Average Bond Energy (kJ/mol) | ~410 | ~340 |

| Electronegativity of Halogen | 3.16 | 2.96 |

| Predicted SNAr Leaving Group Preference | Higher (generally) | Lower (generally) |

Role of Solvent Polarity and Reaction Medium in SNAr Processes

Nucleophilic Aromatic Substitution (SNAr) reactions are significantly influenced by the solvent. The polarity of the reaction medium can drastically affect the reaction rate and, in some cases, the mechanism. rsc.org Generally, SNAr reactions are favored in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). acsgcipr.org These solvents are effective at solvating cations while leaving the nucleophile relatively "bare," thus increasing its reactivity. youtube.com

For a substrate like this compound, the electron-withdrawing effects of the halogen substituents activate the aromatic ring for nucleophilic attack. However, the ethoxy group is an activating group, which generally disfavors the SNAr mechanism. The reaction's progress is thus a balance of these electronic effects. In the context of SNAr, the choice of solvent is critical. Polar aprotic solvents stabilize the charged Meisenheimer complex intermediate, which is a key step in the SNAr pathway, thereby lowering the activation energy and accelerating the reaction. researchgate.net Conversely, in nonpolar solvents, the reaction would be significantly slower due to the lack of stabilization of the charged intermediate. Some SNAr reactions can proceed in less conventional solvents like ethyl acetate, but this is typically limited to more reactive electrophile-nucleophile pairings and is incompatible with strong bases. acsgcipr.org

The ability of the solvent to engage in hydrogen bonding also plays a crucial role. Solvents that are hydrogen bond acceptors are particularly effective for reactions involving amine nucleophiles. rsc.orgresearchgate.net The ambiphilic character of solvents like water or formamide (B127407) can activate the nucleophile, but the presence of protic solvents can also solvate the nucleophile, potentially reducing its efficacy. researchgate.net

Cross-Coupling Reactions and Targeted Derivative Synthesis

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is a cornerstone of its utility in targeted synthesis. The C-Br bond is generally more reactive than the C-Cl bond in many metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For dihalogenated substrates like this compound, selective coupling at the more reactive C-Br bond is typically observed. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to create C-C bonds to form biaryls or styrenes. wikipedia.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the oxidative addition of the palladium(0) catalyst occurs preferentially at the C-Br bond over the stronger C-Cl bond, enabling the selective synthesis of 3-chloro-5-ethoxy-substituted biaryls. chemspider.com A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org The reactivity order for halides is I > Br > Cl, allowing for selective alkynylation at the C-Br position of this compound under controlled conditions. nih.govwikipedia.org This selectivity allows for the synthesis of molecules like 1-(alkynyl)-3-chloro-5-ethoxybenzene. The reaction is typically carried out in the presence of an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an aryl halide to form a substituted alkene. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and β-hydride elimination. nih.gov Given the higher reactivity of the C-Br bond, this compound would be expected to react selectively at this position to yield (E)-1-chloro-3-ethoxy-5-(substituted vinyl)benzene derivatives. diva-portal.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines. organic-chemistry.org The reaction can be applied to a wide range of amines and aryl halides. libretexts.org For this compound, amination would occur selectively at the C-Br bond, producing various N-substituted 3-chloro-5-ethoxyanilines. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction. wikipedia.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Product Type |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base | 3-Chloro-5-ethoxy-biphenyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 1-(Alkynyl)-3-chloro-5-ethoxybenzene |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃ | (E)-1-Chloro-3-ethoxy-5-vinylbenzene derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | N-Aryl-3-chloro-5-ethoxyaniline |

Grignard reagents are powerful organomagnesium nucleophiles used for forming carbon-carbon bonds. byjus.comyoutube.com They are prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comyoutube.com

For this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for the selective formation of the Grignard reagent. The C-Br bond is significantly more reactive towards magnesium insertion than the C-Cl bond. Therefore, the reaction of this compound with magnesium metal yields 3-chloro-5-ethoxyphenylmagnesium bromide .

This Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles: byjus.com

Reaction with Aldehydes and Ketones: It adds to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an aqueous workup. youtube.com For example, reaction with formaldehyde (B43269) would yield (3-chloro-5-ethoxyphenyl)methanol.

Reaction with Esters: It can react with esters, typically adding twice to form a tertiary alcohol where two of the alkyl groups are the 3-chloro-5-ethoxyphenyl moiety.

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by bubbling CO₂ through the solution, followed by acidic workup, yields 3-chloro-5-ethoxybenzoic acid .

The high reactivity of Grignard reagents necessitates strict anhydrous conditions, as they are strong bases and will react with protic solvents like water or alcohols to quench the reagent. youtube.comlibretexts.org

Table 2: Transformations of 3-chloro-5-ethoxyphenylmagnesium bromide

| Electrophile | Reagent(s) | Product after Workup | Product Class |

| Formaldehyde | 1. H₂C=O; 2. H₃O⁺ | (3-Chloro-5-ethoxyphenyl)methanol | Primary Alcohol |

| Aldehyde (RCHO) | 1. RCHO; 2. H₃O⁺ | 1-(3-Chloro-5-ethoxyphenyl)-1-alkanol | Secondary Alcohol |

| Ketone (R₂C=O) | 1. R₂C=O; 2. H₃O⁺ | 2-(3-Chloro-5-ethoxyphenyl)-2-alkanol | Tertiary Alcohol |

| Carbon Dioxide | 1. CO₂; 2. H₃O⁺ | 3-Chloro-5-ethoxybenzoic acid | Carboxylic Acid |

Copper-catalyzed reactions, particularly the Ullmann reaction, represent one of the oldest methods for forming carbon-carbon and carbon-heteroatom bonds. byjus.comnih.gov

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. byjus.comorganic-chemistry.org This reaction typically requires high temperatures (>200 °C). organic-chemistry.org Applying this to this compound would likely lead to the formation of 3,3'-dichloro-5,5'-diethoxybiphenyl, although the harsh conditions can limit its utility. nih.gov Modern variations of the Ullmann reaction use catalytic amounts of copper along with ligands and can proceed under milder conditions. organic-chemistry.orgnih.gov

Ullmann Condensation (Ether Synthesis): Copper catalysis can also be used to form diaryl ethers by coupling an aryl halide with a phenol (B47542). While this is a transformation of the halide, it is conceptually related to the reactivity of the ethoxy group.

Copper-Catalyzed Couplings with Heteroatom Nucleophiles: Copper catalysts are also effective for C-N and C-S bond formation. nih.gov For instance, coupling of this compound with various nitrogen heterocycles or thiols can be achieved using a copper catalyst, often with a specific ligand to facilitate the reaction. nih.govnih.gov

As with palladium catalysis, the reactions are expected to occur preferentially at the more labile C-Br bond over the C-Cl bond.

Reactivity and Transformations of the Ethoxy Group

The ethoxy group, while generally stable, can undergo specific transformations, most notably ether cleavage.

Cleavage of the C-O bond in ethers is a common transformation, typically requiring strong acidic conditions. wikipedia.orglibretexts.org Aryl alkyl ethers, such as this compound, are cleaved in a specific manner.

Acidic Cleavage: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether bond. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (ethanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. In aryl alkyl ethers, the nucleophile attacks the alkyl carbon (the ethyl group), not the aromatic carbon, via an Sₙ2 mechanism. This is because an Sₙ2 attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org

The products of this reaction are therefore 3-bromo-5-chlorophenol and an ethyl halide (e.g., ethyl iodide if HI is used). The phenolic product is resistant to further substitution by the halide under these conditions. libretexts.org Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers to yield phenols. masterorganicchemistry.com

Transetherification: In the presence of an alkoxide, it is possible to exchange the ethoxy group for another alkoxy group. For example, refluxing with sodium methoxide (B1231860) in methanol (B129727) could potentially convert the ethoxy group to a methoxy (B1213986) group, although this often requires activating groups on the aromatic ring that are not present here. mdma.ch

Stereochemical Aspects of Reactions Involving this compound (if chirality is induced in derivatives)

This compound is an achiral molecule as it possesses a plane of symmetry. However, it contains prochiral elements that can be exploited to generate chiral derivatives. The concept of prochirality is crucial in understanding how a non-chiral molecule can serve as a precursor to a chiral one. libretexts.orglumenlearning.com

The benzene ring in this compound has two faces, designated as Re and Si. libretexts.org An addition reaction to the aromatic ring, if it were to occur and generate a new stereocenter, could potentially proceed with facial selectivity under the influence of a chiral catalyst or reagent. numberanalytics.comnumberanalytics.com

More commonly, chirality is introduced by reactions on substituents attached to the aromatic ring, or by the formation of atropisomers.

Induction of Chirality in Derivatives:

While no specific studies on the stereoselective reactions of this compound have been found, general principles of asymmetric synthesis can be applied to its potential derivatives. For instance, if a functional group were introduced that contains a prochiral center, a subsequent stereoselective reaction at that center could lead to a chiral product.

Consider a hypothetical derivative where the ethoxy group is replaced by a functional group that can be modified stereoselectively. For example, if a ketone were introduced ortho to one of the halogens, its reduction to a secondary alcohol using a chiral reducing agent would lead to the formation of enantiomerically enriched products.

Another avenue for introducing chirality is through the synthesis of atropisomers. Atropisomers are stereoisomers resulting from hindered rotation about a single bond. While the parent molecule is unlikely to form stable atropisomers, derivatives with bulky substituents ortho to the aryl-aryl bond in a biaryl system synthesized from this compound could exhibit atropisomerism. The synthesis of axially chiral diaryl ethers is an area of active research. nih.govacs.org

The following table illustrates the concept of prochirality with respect to this compound.

| Prochiral Element | Description | Potential for Chirality Induction |

| Faces of the Benzene Ring | The two faces of the aromatic ring are enantiotopic. | Asymmetric addition reactions (e.g., catalytic hydrogenation) could theoretically lead to chiral cyclohexyl derivatives. |

| Ortho Positions | The two ortho positions relative to the ethoxy group (and meta to the halogens) are chemically equivalent in an achiral environment but are diastereotopic if a chiral center is present elsewhere in the molecule. | Desymmetrization reactions, where a chiral reagent or catalyst selectively functionalizes one of the two equivalent ortho positions, could generate a chiral product. nih.gov |

| Methylene (B1212753) Protons of the Ethoxy Group | The two protons on the methylene carbon of the ethoxy group are diastereotopic due to the presence of the unsymmetrically substituted benzene ring. | Selective abstraction of one of these protons by a chiral base, followed by reaction with an electrophile, could in principle lead to a chiral derivative. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Chloro 5 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Without experimental spectra, a definitive analysis of the proton and carbon environments within the molecule is not possible. This includes:

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS):While the nominal mass can be calculated, confirmation of the precise molecular formula, C8H8BrClO, through high-resolution mass spectrometry data is not publicly available.

Insights from Related Compounds

While direct data is unavailable, analysis of related compounds allows for a general estimation of the expected spectral features. For instance, in the ¹H NMR spectrum, one would anticipate signals for the ethoxy group (a quartet and a triplet) and distinct signals for the three aromatic protons. The chemical shifts of these aromatic protons would be influenced by the presence of the bromo, chloro, and ethoxy substituents. Similarly, the ¹³C NMR spectrum would show characteristic signals for the ethoxy carbons and the six aromatic carbons, with the carbons directly attached to the halogens and the oxygen atom exhibiting distinct chemical shifts.

The synthesis of analogous compounds, such as those derived from 1-bromo-3-chloro-5-iodobenzene (B84608), often involves multi-step reactions that are characterized at each stage by spectroscopic methods. medium.comrsc.org However, a specific synthetic route and the corresponding characterization for 1-Bromo-3-chloro-5-ethoxybenzene are not described in the available literature.

Fragmentation Pattern Analysis for Identifying Structural Features and Isotopic Distribution

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern, which is instrumental in confirming its molecular structure and the isotopic distribution of its halogen substituents. Due to the presence of bromine and chlorine, the molecular ion peak region will display a characteristic cluster of peaks. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This results in a complex M, M+2, and M+4 pattern for the molecular ion, where M is the mass of the ion containing 79Br and 35Cl.

The primary fragmentation pathways for aromatic ethers typically involve cleavage of the ether bond. libretexts.org For this compound, two main fragmentation routes are anticipated:

Alpha-cleavage: This involves the cleavage of the bond between the ethyl group and the oxygen atom. This would lead to the formation of a phenoxy radical and an ethyl cation ([CH₃CH₂]⁺) at m/z 29. Alternatively, cleavage of a C-H bond from the ethyl group can occur.

Cleavage of the Ar-O bond: The bond between the aromatic ring and the ether oxygen can break, leading to the formation of a bromochlorophenoxy radical and an ethyl radical.

Further fragmentation of the aromatic ring itself can also occur, often initiated by the loss of one of the halogen atoms. The loss of a bromine radical (79 or 81 amu) or a chlorine radical (35 or 37 amu) would lead to significant fragment ions. The fragmentation of the ethoxy group is also expected, with a prominent peak corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 amu) via a McLafferty-type rearrangement, resulting in a 1-bromo-3-chloro-5-hydroxybenzene cation.

A plausible fragmentation pattern is detailed in the table below, based on the general fragmentation of aromatic ethers and halogenated compounds. libretexts.orgyoutube.com

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 234/236/238 | [C₈H₈BrClO]⁺ | Molecular ion (M⁺) |

| 205/207/209 | [C₆H₃BrClO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 177/179 | [C₆H₄BrO]⁺ | Loss of Cl and C₂H₄ |

| 155/157 | [C₆H₃BrCl]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 128 | [C₆H₄Cl]⁺ | Loss of Br and C₂H₄O |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

This table represents predicted fragmentation patterns and the m/z values are nominal.

Infrared (IR) Spectroscopy

Vibrational Mode Analysis for Identification of Functional Groups and Aromatic Substitution Patterns

The infrared (IR) spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its functional groups and the 1,3,5-trisubstitution pattern of the benzene (B151609) ring.

Functional Group Vibrations:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethoxy group (CH₃ and CH₂) are expected in the 2980-2850 cm⁻¹ range.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are anticipated to produce strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively. numberanalytics.com

C-Br and C-Cl Stretches: The C-Br stretching vibration for aromatic bromo compounds is typically found in the 650-395 cm⁻¹ region. researchgate.net The C-Cl stretch in aromatic compounds is generally observed in the 1096-1036 cm⁻¹ range. rsc.org

Aromatic Substitution Pattern: The 1,3,5-trisubstituted pattern on the benzene ring gives rise to characteristic C-H out-of-plane (OOP) bending vibrations. For 1,3,5-trisubstitution, strong absorption bands are typically observed in the 900-860 cm⁻¹ range, with a weaker band often appearing around 700-675 cm⁻¹. libretexts.org

The expected vibrational modes and their approximate wavenumbers are summarized in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (asymmetric & symmetric) | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1585 and 1500 - 1400 |

| C-O-C Asymmetric Stretch | 1275 - 1200 |

| C-O-C Symmetric Stretch | 1075 - 1020 |

| C-Cl Stretch | 1096 - 1036 |

| C-H Out-of-Plane Bending (1,3,5-trisubstitution) | 900 - 860 (strong), 700 - 675 (weak) |

| C-Br Stretch | 650 - 395 |

Comparison of Experimental and Calculated IR Spectra

A theoretical IR spectrum for this compound would be calculated using quantum chemical software. The calculated vibrational frequencies are typically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is applied to the calculated frequencies to improve the correlation with the experimental spectrum. The comparison would involve matching the positions and relative intensities of the absorption bands. Any discrepancies could be attributed to factors such as intermolecular interactions in the solid or liquid phase, which are not always fully accounted for in the gas-phase calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probes

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* electronic transitions within the benzene ring. libretexts.org The presence of the bromine, chlorine, and ethoxy substituents will influence the position and intensity of these absorption bands.

Benzene itself displays two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 256 nm. The substituents on the benzene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. The ethoxy group, being an auxochrome with non-bonding electrons on the oxygen atom, can participate in resonance with the π-system of the ring, leading to a more significant red shift compared to the halogen substituents alone.

The expected electronic transitions and their approximate absorption maxima (λmax) are presented in the table below.

| Electronic Transition | Expected λmax Range (nm) | Description |

| π → π* (Primary Band) | 210 - 230 | High-intensity absorption corresponding to the E₂ band of benzene, shifted by substituents. |

| π → π* (Secondary Band) | 270 - 290 | Lower intensity absorption with possible fine structure, corresponding to the B band of benzene, shifted by substituents. |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. bruker.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule, which may not be as prominent in the IR spectrum. Key expected Raman bands include:

Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, typically observed around 1000 cm⁻¹.

Symmetric C-C Stretching: The symmetric stretching of the carbon-carbon bonds in the aromatic ring.

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are also Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound is likely a liquid or low-melting solid at room temperature, it is possible to synthesize crystalline derivatives that would be suitable for X-ray diffraction analysis.

The synthesis of such derivatives could be achieved through reactions involving the aromatic ring or by introducing functional groups that promote crystallization. For instance, the closely related compound 1-bromo-3-chloro-5-iodobenzene has been used as a precursor in the synthesis of more complex molecules that form stable crystals. Similar synthetic strategies could be employed with this compound.

An X-ray crystallographic study of a suitable derivative would provide precise information on:

Bond lengths and angles: Confirming the geometry of the benzene ring and the positions of the substituents.

Conformation: Determining the orientation of the ethoxy group relative to the aromatic ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any halogen bonding or other non-covalent interactions.

Such data would provide an unambiguous confirmation of the molecular structure and offer valuable insights into the solid-state properties of its derivatives. Studies on dibenzobromolium and dibenzochlorolium derivatives have demonstrated the utility of X-ray crystallography in characterizing complex halogenated aromatic compounds. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS, UPLC)

The purity and separation of this compound from reaction mixtures and potential impurities are critical for its application in research and synthesis. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for these purposes. These methods offer high resolution, sensitivity, and accuracy in the analysis of halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis and purification of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The retention of this compound is influenced by its hydrophobicity, which is significant due to the presence of the bromo, chloro, and ethoxy groups. nih.gov

A typical RP-HPLC method for a related compound, 1-bromo-3-chlorobenzene, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). researchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN) and water. researchgate.net An acidic modifier, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to improve peak shape and resolution. researchgate.net The principles governing the retention of aromatic hydrocarbons with polar groups in RP-HPLC are complex and involve interactions with the stationary phase and the organic modifier in the mobile phase. nih.gov The elution order of halogenated benzenes can be influenced by the number and type of halogen substituents, with larger halogens generally leading to higher retention in certain systems due to increased halogen-π interactions. rsc.org

For the preparative separation of this compound to isolate it from impurities, the HPLC method can be scaled up. researchgate.net Purity assessment by HPLC is also crucial during synthesis, with reports showing purity levels of related compounds exceeding 99% after purification.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Benzenes

| Parameter | Condition |

| Column | Newcrom R1, C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Additive | Phosphoric Acid or Formic Acid |

| Detection | UV-Vis |

| Application | Purity assessment, preparative separation |

This table is illustrative and based on methods for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then ionizes the separated components and fragments them, providing a unique mass spectrum that acts as a chemical fingerprint.

The fragmentation pattern of aryl ethers in mass spectrometry typically involves cleavage of the ether bond. For halogenated compounds, the isotopic patterns of bromine (M:M+2 ratio of approximately 1:1) and chlorine (M:M+2 ratio of approximately 3:1) are characteristic and aid in the identification of the compound and its fragments. miamioh.edu The primary fragmentation is often the loss of the halogen atom or a hydrohalic acid (HX). miamioh.edu

GC-MS is particularly useful for detecting and quantifying trace-level impurities. The high sensitivity of this technique allows for the identification of byproducts from the synthesis of related halogenated compounds.

Table 2: Potential GC-MS Parameters for the Analysis of this compound

| Parameter | Setting |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

This table represents typical parameters and would require optimization for the specific analyte.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. For purity analysis and impurity profiling of pharmaceutical substances, UPLC has been shown to detect a greater number of impurities compared to traditional HPLC in a fraction of the time.

Given that HPLC methods are suitable for the analysis of the related 1-bromo-3-chlorobenzene, it is expected that a UPLC method could be developed for this compound, offering enhanced performance. researchgate.net The principles of separation in UPLC are the same as in HPLC, but the technology allows for more efficient separations. This would be particularly advantageous for resolving closely related impurities that might co-elute in a standard HPLC separation. Commercial information for this compound indicates the availability of UPLC data, underscoring its applicability. bldpharm.com

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

| Feature | HPLC | GC-MS | UPLC |

| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Liquid-solid partitioning |

| Resolution | Good | Very Good | Excellent |

| Speed | Standard | Standard to Fast | Very Fast |

| Sensitivity | Good | Excellent | Excellent |

| Primary Use | Purity, Preparative Separation | Identification, Trace Analysis | Purity, High-Throughput Screening |

Computational and Theoretical Studies of 1 Bromo 3 Chloro 5 Ethoxybenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-Bromo-3-chloro-5-ethoxybenzene, these calculations can reveal its fundamental electronic and structural properties, offering a microscopic view of the compound.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry and electronic properties of molecules like this compound.

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine and chlorine atoms, along with the ethoxy group, will influence the planarity of the benzene (B151609) ring and the orientation of the substituents.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. The electronegative halogen atoms (bromine and chlorine) and the oxygen atom of the ethoxy group will act as electron-withdrawing groups, influencing the electron density distribution across the benzene ring.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map of this compound would show regions of negative potential (in red) around the electronegative atoms (Br, Cl, and O), indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (in blue) would be observed around the hydrogen atoms, suggesting sites for nucleophilic attack. A study on 3-chloro-5-methoxyphenol (B1581831), a related compound, utilized MEP analysis to identify such reactive areas. ijrte.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the inductive and resonance effects of the bromo, chloro, and ethoxy substituents. While specific data for the title compound is not available, studies on similar molecules like 1-bromo-4-(3,7-dimethyloctyl)benzene have shown good agreement between calculated and experimental NMR spectra. researchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the ethyl group, C-C stretching of the benzene ring, and C-Br, C-Cl, and C-O stretching vibrations. The calculated frequencies are often scaled to better match experimental values, as demonstrated in studies of 1-bromo-4-chlorobenzene (B145707) and 3-chloro-5-methoxyphenol. ijrte.orgresearchgate.net

Below is an illustrative table of what predicted vibrational frequencies for this compound might look like.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C-O-C Stretch (Ether) | 1250 - 1050 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 515 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atom of the ethoxy group, while the LUMO may be distributed over the aromatic ring and the halogen atoms. Analysis of these orbitals provides insights into the molecule's ability to donate or accept electrons in chemical reactions. For example, a study on 3-chloro-5-methoxyphenol included an analysis of its frontier molecular orbitals. ijrte.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to predict the outcomes of chemical reactions.

Conformational Analysis and Energy Landscapes

The ethoxy group in this compound is not fixed in a single position and can rotate around the C-O bond. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule and determining their relative energies. By rotating the dihedral angle of the ethoxy group, an energy landscape can be generated, revealing the most stable conformer(s) and the energy barriers between them. This is crucial for understanding the molecule's preferred shape and its influence on physical properties and reactivity.

Reaction Pathway Prediction, Transition State Analysis, and Activation Energy Calculations

Molecular modeling can be used to predict the pathways of chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, computational methods can be used to model the approach of a nucleophile to the benzene ring.

Transition State Analysis: This involves identifying the high-energy transition state structure that connects the reactants to the products. The geometry and energy of the transition state are critical for understanding the reaction mechanism.

Activation Energy Calculations: The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. This value provides a quantitative measure of the reaction rate, with a lower activation energy indicating a faster reaction. These calculations can help in understanding how the bromo, chloro, and ethoxy substituents influence the reactivity of the benzene ring towards different reagents.

Structure-Reactivity Relationship Studies

The arrangement of bromo, chloro, and ethoxy substituents on the benzene ring dictates the electron distribution and, consequently, the reactivity of this compound. Computational models are instrumental in elucidating these relationships.

Derivation of Electronic Descriptors and Reactivity Indices

The reactivity of an aromatic compound is largely governed by the electronic effects of its substituents. Halogens, such as bromine and chlorine, are known to be deactivating groups due to their inductive electron-withdrawing effect, which decreases the electron density of the aromatic ring. youtube.comstudymind.co.uk Conversely, the ethoxy group (-OCH2CH3) is an activating group because the lone pairs on the oxygen atom can be donated to the benzene ring through resonance, increasing its nucleophilicity. youtube.comstudymind.co.uk

In this compound, these opposing effects create a nuanced reactivity profile. The halogens in the meta positions relative to the ethoxy group inductively withdraw electron density, while the ethoxy group donates it through resonance. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate various electronic descriptors that quantify these effects.

Key Electronic Descriptors and Reactivity Indices:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). For this compound, the ethoxy group is expected to raise the HOMO energy, making the ring more susceptible to electrophilic attack than benzene, despite the presence of deactivating halogens.

Fukui Functions: These indices are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For electrophilic aromatic substitution, the Fukui function can identify which carbon atoms on the benzene ring are most susceptible to attack by an electrophile. researchgate.net In this case, the ortho and para positions relative to the activating ethoxy group would be expected to have the highest Fukui indices for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density distribution around a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the ortho and para positions to the ethoxy group.

Illustrative Data Table of Calculated Electronic Properties (Hypothetical Values based on Analogous Compounds):

| Descriptor | Predicted Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Increased nucleophilicity compared to dihalogenated benzenes |

| LUMO Energy | -1.2 eV | Moderate electrophilicity |

| HOMO-LUMO Gap | 7.3 eV | High kinetic stability |

| Dipole Moment | ~2.1 D | Moderate polarity |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Application of Quantitative Structure-Activity Relationships (QSAR) to Analogous Compounds for Broader Trends

QSAR studies on halogenated and alkoxy-substituted aromatic compounds often utilize a combination of electronic, steric, and hydrophobic parameters to predict their reactivity or biological interactions.

Key Descriptors Used in QSAR Models for Aromatic Compounds:

Electronic Descriptors: Hammett constants (σ), HOMO/LUMO energies, and partial atomic charges are frequently used to quantify the electron-donating or -withdrawing effects of substituents. u-tokyo.ac.jp

Steric Descriptors: Parameters like Taft steric parameters (Es) or molar refractivity (MR) are used to describe the size and shape of substituents, which can influence how a molecule interacts with a biological target or a reactant. u-tokyo.ac.jp

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a crucial role in how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties).

By analyzing QSAR models for similar compounds, we can infer trends for this compound. For instance, QSAR studies on the toxicity of substituted benzenes have shown that a combination of electronic and hydrophobic parameters can effectively predict their biological effects. nih.gov

Illustrative Data Table of QSAR Descriptors for this compound and Related Compounds (Hypothetical Values):

| Compound | Hammett Constant (σm) of Substituent | LogP | Predicted Reactivity Trend (Illustrative) |

| Benzene | 0.00 | 2.13 | Baseline |

| Chlorobenzene (B131634) | 0.37 | 2.84 | Decreased |

| Bromobenzene | 0.39 | 2.99 | Decreased |

| Anisole (Methoxybenzene) | 0.12 | 2.11 | Increased |

| This compound | ~0.48 (Cumulative) | ~3.8 | Moderately Decreased |

Note: The Hammett constant for this compound is an estimated cumulative value. The predicted reactivity trend is a qualitative illustration based on the electronic effects of the substituents.

Potential Research Applications and Future Directions

Applications in Materials Science and Advanced Materials Development

Precursors for Novel Molecular Glassformers and Organic Electronic Materials

1-Bromo-3-chloro-5-ethoxybenzene is a valuable precursor for creating novel molecular glassformers and materials for organic electronics. Its chemical structure is well-suited for building larger, multi-functional molecules that can form stable, non-crystalline (amorphous) glasses. This amorphous quality is highly desirable in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), because it helps to prevent the formation of grain boundaries that can impede the flow of electrical charge and reduce device efficiency.

Research has focused on using this compound to synthesize star-shaped molecules that exhibit high glass transition temperatures (Tg). A high Tg indicates that the material can remain in a stable, glassy state at higher operating temperatures, which is crucial for the longevity and reliability of electronic devices. The bromo and chloro groups on the this compound ring provide versatile reactive sites for chemical reactions, such as the Suzuki coupling, allowing for the construction of these complex, high-performance materials. This flexibility enables the fine-tuning of the final material's electronic and physical properties for specific applications.

Building Blocks for Functional Polymers, Copolymers, and Oligomers

The distinct reactivity of the bromine and chlorine atoms on this compound makes it an important building block for synthesizing functional polymers, copolymers, and oligomers. Through various metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions, this compound can be incorporated into long polymer chains.

This process allows for the creation of conjugated polymers, which are organic materials that can conduct electricity and are foundational to many modern electronic devices, including organic solar cells and field-effect transistors. The inclusion of the 1-ethoxy-3,5-phenylene unit, derived from this compound, can influence the resulting polymer's properties. For instance, the ethoxy group often enhances the solubility of these polymers, making them easier to process and fabricate into thin films for electronic components. Furthermore, the different reactivities of the bromine and chlorine atoms can be exploited to create well-defined and complex polymer structures, such as block copolymers, enabling precise control over the final material's characteristics.

Utility in Medicinal Chemistry and as Pharmaceutical Intermediates

Development of Scaffolds for the Synthesis of Bioactive Compounds.

In the field of medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of new bioactive compounds. Its dihalogenated structure, combined with an activating ethoxy group, provides a framework for constructing complex molecules with potential therapeutic applications. The ability to selectively modify the molecule at its bromine and chlorine positions through regioselective cross-coupling reactions is a key advantage. This allows medicinal chemists to build a diverse library of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and selectivity of potential new drugs.

A significant application of this scaffold is in the development of enzyme inhibitors. For example, derivatives of this compound have been used to create potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme that is a key target in the treatment of type 2 diabetes. The 3-bromo-5-ethoxyphenyl component of these inhibitors can interact directly with the enzyme's active site, highlighting the importance of this chemical scaffold in drug design.

Research on Enzyme Modulation and Interaction with Biological Systems (e.g., Cytochrome P450 inhibition in related compounds as a general area of inquiry).

The molecular structure of this compound and its derivatives is also relevant to research on enzyme modulation, particularly concerning the cytochrome P450 (CYP) family of enzymes. CYP enzymes play a crucial role in metabolizing drugs and other foreign substances in the body. The inhibition of these enzymes can lead to significant drug-drug interactions and alter the safety and effectiveness of medications.

While specific research on this compound's direct interaction with CYP enzymes may be limited, the broader class of halogenated aromatic compounds is known to interact with them. The presence of halogen atoms and the ethoxy group can increase the molecule's lipophilicity, facilitating its entry into the active site of CYP enzymes. Depending on the specific molecular structure, these compounds can act as substrates, inhibitors, or inducers of CYP activity. Research in this area focuses on understanding how modifications to this chemical scaffold influence interactions with different CYP isoforms, providing valuable insights for designing new drug candidates with improved metabolic profiles and reduced potential for adverse interactions.

Role in Catalysis Research as Ligands or Pre-catalysts

This compound and its derivatives also show promise in catalysis research, primarily as precursors for synthesizing ligands that can be used in metal-based catalysts. The two different halogen atoms on the molecule allow for the selective introduction of coordinating groups, such as phosphines or amines. These groups can then bind to a metal center, forming a catalytically active complex.

The electronic and steric properties of the resulting ligand can be fine-tuned by the substituents on the aromatic ring, including the ethoxy group. This tuning can significantly influence the activity and selectivity of the catalyst in chemical reactions. For instance, a derivative of this compound could be transformed into a phosphine-containing ligand for use in palladium-catalyzed cross-coupling reactions. The specific structure of such a ligand can impact the efficiency of the catalytic cycle, making this an important area of research for developing new and more effective catalytic systems.

Research on this compound Remains Largely Undocumented

Despite its well-defined chemical structure, publicly available scientific literature and databases contain a significant lack of research pertaining to the specific compound this compound. While this halogenated aromatic ether is available commercially from chemical suppliers, indicating its use in some capacity, detailed studies on its potential applications, environmental impact, and synthetic utility are not readily found in accessible research documents.

The specific areas of interest outlined for this article—namely its environmental chemistry, contributions to organic synthesis, and future derivatization strategies—appear to be unexplored in formal research. Searches for degradation studies, potential for remediation, or its role in advancing synthetic methodologies have yielded no specific results for this compound.

Information is available for structurally similar compounds, such as its iodo- and methoxy-substituted analogues. For instance, 1-bromo-3-chloro-5-iodobenzene (B84608) is documented as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules. medium.comgoogle.comresearchgate.net Research on this iodo-analogue highlights its role in creating compounds for materials science and as pharmaceutical intermediates. Similarly, multi-step syntheses starting from simpler aromatic compounds like aniline (B41778) or nitrobenzene (B124822) have been detailed for the iodo-derivative. medium.comgoogle.comchegg.com

However, this body of research on related compounds cannot be directly extrapolated to this compound. The difference in the halogen at the 5-position (iodine vs. ethoxy group) significantly alters the electronic and steric properties of the molecule, which in turn dictates its reactivity, potential biological activity, and environmental fate.

At present, the scientific community has not published significant findings on the following for this compound:

Conclusion

Summary of Key Research Findings and Identified Knowledge Gaps for 1-Bromo-3-chloro-5-ethoxybenzene

A comprehensive review of published scientific literature, including patents and research articles, indicates that while the existence of this compound is documented through its CAS number (1881329-54-9) and commercial listings, there is a significant dearth of empirical data. aksci.combldpharm.com The primary "finding" is the confirmation of its identity and availability, with a specified minimum purity of 95%. aksci.com

The knowledge gaps for this compound are extensive and represent the most significant outcome of this review. These gaps include:

Physicochemical Properties: Detailed physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not available in the public domain. This fundamental information is crucial for its identification, purification, and handling.

Reactivity: The chemical reactivity of this compound is largely uncharacterized. The interplay of the bromo, chloro, and ethoxy substituents on the aromatic ring's reactivity in key organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and further electrophilic aromatic substitution, is unknown.

Biological Activity and Toxicological Profile: There is no information regarding the biological activity or toxicological properties of this compound. Its potential as a pharmaceutical intermediate, agrochemical, or material science building block remains entirely speculative.

The following interactive data table summarizes the currently available information for this compound.

| Property | Value |

| CAS Number | 1881329-54-9 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.5 g/mol |

| Minimum Purity | 95% |

Prospective Directions for Future Investigations and Unexplored Research Avenues

The significant knowledge gaps surrounding this compound present a number of clear and valuable avenues for future research.

Development of Synthetic Methodologies: A primary focus should be the development and optimization of a reliable and scalable synthetic route to this compound. This could involve the etherification of a corresponding phenol (B47542) precursor or the halogenation of an appropriate ethoxybenzene derivative. A systematic study of reaction conditions, catalysts, and purification methods would be of significant value.

Comprehensive Physicochemical Characterization: Once synthesized in sufficient purity and quantity, a thorough characterization of its physicochemical properties is essential. This would include determination of its melting and boiling points, solubility in various solvents, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to provide a complete and referenceable dataset.

Exploration of Chemical Reactivity: Future studies should investigate the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. Given the differential reactivity often observed for different halogens, selective functionalization at either the bromine or chlorine position could be explored, opening pathways to a variety of novel derivatives. The directing effects of the ethoxy group in further electrophilic substitution reactions also warrant investigation.

Screening for Biological Activity: Drawing parallels from other halogenated aromatic compounds, which have shown utility in medicinal chemistry and materials science, this compound and its derivatives could be screened for a range of biological activities. For instance, the structural motifs present suggest potential applications as intermediates for novel pharmaceuticals or agrochemicals.

Computational Modeling: In conjunction with experimental work, computational studies could be employed to predict the compound's properties, including its electronic structure, reactivity, and potential interactions with biological targets. This could help guide experimental efforts and prioritize research directions.

常见问题

Q. What are the common synthetic routes for preparing 1-bromo-3-chloro-5-ethoxybenzene, and what factors influence the choice of reagents?

The synthesis of this compound typically involves sequential functionalization of a benzene ring. A common approach begins with introducing the ethoxy group via nucleophilic aromatic substitution (NAS) using sodium ethoxide on a pre-halogenated precursor. Subsequent halogenation steps (bromination and chlorination) require careful control of reaction conditions to achieve regioselectivity. For example, bromination may employ N-bromosuccinimide (NBS) under radical initiation, while chlorination could use sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids. Reagent selection depends on compatibility with existing substituents and avoidance of over-halogenation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions through chemical shifts and splitting patterns (e.g., deshielding effects from electronegative groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M] at m/z 249.34 for C₈H₇BrClO) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-Cl (~600–800 cm⁻¹) bonds validate halogen presence.

- Gas Chromatography (GC) or HPLC : Used to assess purity (>95% in research-grade samples, as noted in synthesis protocols) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Critical safety measures include:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention for ingestion or prolonged symptoms .

Advanced Research Questions

Q. How can researchers design coupling reactions using this compound as a precursor for complex organic molecules?

The compound’s halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to build polyfunctional aromatics. For example:

- Suzuki Coupling : React the bromine site with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water.

- Ullmann Coupling : Utilize the chlorine substituent with CuI/ligand systems for C–N bond formation.

Optimize reaction temperatures (80–120°C) and solvent polarity to balance reactivity and stability of intermediates .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in the spectroscopic analysis of this compound derivatives?

Discrepancies (e.g., unexpected H NMR splitting or MS fragmentation) can arise from impurities or solvent effects. Mitigation strategies include:

Q. How can the stability of this compound under varying experimental conditions (e.g., light, temperature) be systematically evaluated?

Conduct accelerated stability studies:

Q. What methodologies are recommended for analyzing regioselectivity in electrophilic substitution reactions involving this compound?

Regioselectivity is influenced by directing effects of substituents:

- Ethoxy Group : Strongly activates the ring at the para position relative to itself.

- Halogens : Bromine (weakly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) compete.

Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites, then validate with nitration or Friedel-Crafts acylation experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。